![molecular formula C14H11BrN2O4 B5566863 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves the reaction of 4-nitrobenzyl bromide with different hydroxybenzaldehydes, leading to a series of benzyloxybenzaldehyde derivatives. These derivatives are crucial intermediates for further chemical transformations. Notably, prolonged reaction times facilitate the formation of benzofuran derivatives from ortho-hydroxyaldehydes with 4-nitrobenzyl bromide. The synthesis pathway is marked by its versatility, allowing for the production of various derivatives through condensation reactions, which are further characterized by spectroscopic and crystallographic techniques (Hayvalı et al., 2010).
Molecular Structure Analysis
The molecular structure of the compounds derived from this compound showcases E configurations about the C=N bond and exhibits minimal dihedral angles between benzene rings, indicating a planar structure conducive to stability and potential reactivity. X-ray crystallography has been instrumental in determining the solid-state structures, revealing the significance of intermolecular hydrogen bonds in the crystal lattice formation (Cao & Wang, 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including palladium-catalyzed ortho-bromination, which is crucial for synthesizing substituted 2-bromobenzaldehydes. This reaction highlights the compound's reactivity and its utility in organic synthesis, providing a pathway to derivatives with potential biological and material applications (Dubost et al., 2011).
Physical Properties Analysis
Investigations into the physical properties of derivatives of this compound reveal crucial insights into their stability, solubility, and crystalline nature. Single-crystal X-ray diffraction data have elucidated the (3+1)-dimensional incommensurately modulated structure of certain derivatives, providing a foundation for understanding their nonlinear optical properties and stability under various conditions (Subashini et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, potential for various substitutions, and the formation of novel compounds through condensation reactions, have been extensively studied. These properties are influenced by the presence of the nitro group and the bromo substituent, which facilitate a range of reactions, including oxidative debenzylation and carbene-catalyzed reductive couplings, underscoring the compound's versatility in synthetic chemistry (Moriyama et al., 2014).
Applications De Recherche Scientifique
Carbene-Catalysed Reductive Coupling
The reductive coupling of nitrobenzyl bromides and activated ketones or imines via a single-electron-transfer process is a significant application. This method involves the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, leading to tertiary alcohol products through a formal polarity inversion of benzyl bromide. This process enables the direct coupling of two initially electrophilic carbons, offering a new pathway for the transformation of (nitro)benzyl bromides under mild organocatalytic conditions (Li et al., 2016).
Preorganized Ligand Building
Another research area involves the transformation of bromo to ester by carboethoxylation reaction, facilitating the rational design of ligands with oxophilic and anionic sidearms. This process is critical for the potential labeling of biological material, indicating its importance in bioconjugate chemistry (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis and Computational Analysis
The synthesis and computational analysis of benzaldehydes and their oximes, including 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, highlight the importance of these compounds in understanding molecular properties and reactivity. This research provides valuable insights into the favored conformations and potential energy landscapes of these molecules, which are essential for designing new compounds with specific properties (Balachander & Manimekalai, 2017).
Regioselective Protection
The regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, utilizing various protecting groups, is crucial for synthetic chemistry, especially in the stepwise synthesis of complex molecules. This technique allows for selective reactions at unprotected sites, which is essential for constructing molecules with high precision (Plourde & Spaetzel, 2002).
Selective Ortho-Bromination
Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation demonstrates the potential of directing groups in facilitating regioselective halogenation. This application is critical for the synthesis of substituted 2-bromobenzaldehydes, showcasing the importance of palladium catalysis in organic synthesis (Dubost et al., 2011).
Mécanisme D'action
The mechanism of action of a compound usually refers to how it interacts with biological systems. As this seems to be a purely synthetic compound, it’s unclear what its biological mechanism of action would be without further study.
Propriétés
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-13-7-11(8-16-18)3-6-14(13)21-9-10-1-4-12(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVDAZBPXNQDZ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
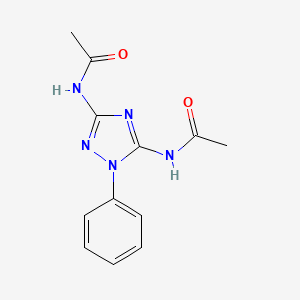
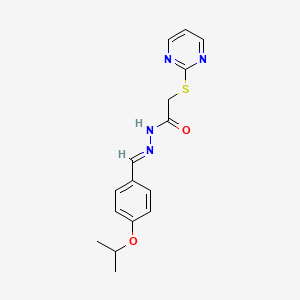
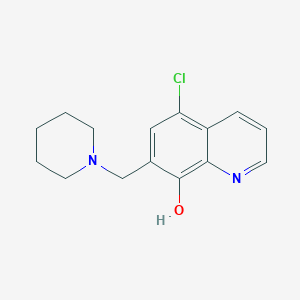
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
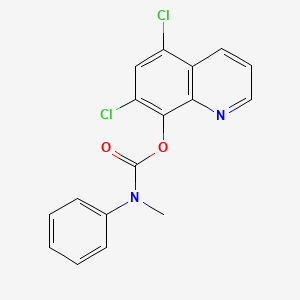
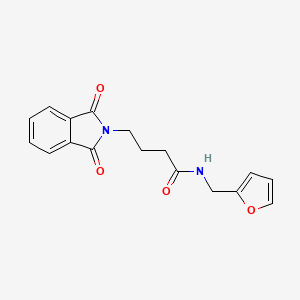
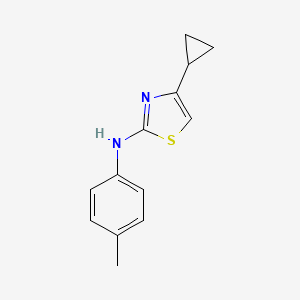
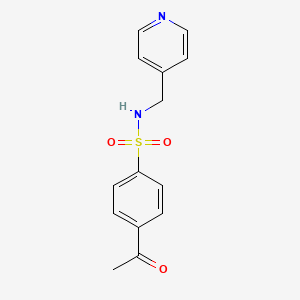
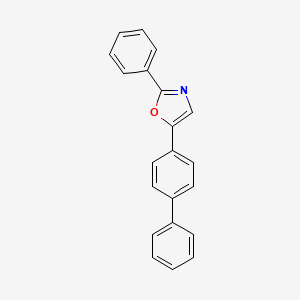
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)
